molecular formula C16H15Cl2NS2 B394750 3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane

3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane

Katalognummer: B394750
Molekulargewicht: 356.3g/mol
InChI-Schlüssel: TUJPGGHLZPGCAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane is a chemical compound with the molecular formula C16H15Cl2NS2 and a molecular weight of 356.333 g/mol This compound is characterized by the presence of two 5-chloro-2-thienyl groups attached to a quinuclidine core via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane typically involves the reaction of quinuclidine with 5-chloro-2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[Bis(5-chloro-2-thienyl)methylene]piperidine
  • 3-[Bis(5-chloro-2-thienyl)methylene]morpholine
  • 3-[Bis(5-chloro-2-thienyl)methylene]pyrrolidine

Uniqueness

3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane is unique due to its quinuclidine core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C16H15Cl2NS2

Molekulargewicht

356.3g/mol

IUPAC-Name

3-[bis(5-chlorothiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C16H15Cl2NS2/c17-14-3-1-12(20-14)16(13-2-4-15(18)21-13)11-9-19-7-5-10(11)6-8-19/h1-4,10H,5-9H2

InChI-Schlüssel

TUJPGGHLZPGCAJ-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(=C(C3=CC=C(S3)Cl)C4=CC=C(S4)Cl)C2

Kanonische SMILES

C1CN2CCC1C(=C(C3=CC=C(S3)Cl)C4=CC=C(S4)Cl)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.